2-[(carboxymethyl)thio]-5-nitrobenzoic acid
Overview
Description
“2-[(carboxymethyl)thio]-5-nitrobenzoic acid” is a chemical compound with the molecular formula C9H7NO6S . It has a molecular weight of 257.22 . This compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a nitro group (-NO2) at the 5-position and a carboxymethylthio group (-SCH2COOH) at the 2-position .Scientific Research Applications
1. Estimation of Disulfide Bonds
2-[(Carboxymethyl)thio]-5-nitrobenzoic acid, commonly referred to as Ellman's reagent (5,5'-dithiobis[2-nitrobenzoic acid] or DTNB), is widely used for the estimation of free thiol groups in peptides and proteins. The reaction of thiol with DTNB yields a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), quantifiable by absorbance. This reagent is also employed to assay disulfides after blocking free thiols and reducing disulfides prior to reaction with DTNB, and in checking the efficiency of conjugation of sulfhydryl-containing peptides to carrier proteins in antibody production (Aitken & Learmonth, 2009).
2. Oxidation Studies with Biologically Relevant Oxidants
Ellman's reagent is used in studying the modification of protein and non-protein thiols by oxidants like hydrogen peroxide, peroxynitrite anion, and hypochlorous acid. These studies have identified higher oxidation states of sulfur, including sulfonic acid derivatives and disulfide S-oxide, and have emphasized the need for detailed study of its stability in biological matrices where oxidants may be generated (Landino et al., 2008).
3. Thiol Group Analysis in Biological Materials
Ellman's reagent has been synthesized as a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials. Its reaction with blood has provided insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).
4. Reactivity Studies with Protein Thiols
The reagent has been used to explore the conversion of thiol groups in proteins into their S-cyano derivatives, revealing the formation of both the S-cyano derivative and the mixed disulfide derivative. This highlights its utility in understanding protein thiol reactivity (Price, 1976).
5. Involvement in S-Nitrosation of Thiol Groups in Proteins
The S-nitroso derivative of 5-thio-2-nitrobenzoate, synthesized from Ellman's reagent, reacts rapidly with thiols and thiol groups in proteins, forming corresponding S-nitrosothiols and easily detectable 5-thio-2-nitrobenzoate dianion. This facilitates studies on the nitrosation of thiol groups in proteins (Studebaker et al., 1996).
6. Fluorescent Alternatives in Thiol-Quantification Enzyme Assays
Ellman's reagent has inspired the development of fluorescent alternatives for thiol-quantification enzyme assays, enhancing the practicality and sensitivity of these assays, especially in high-throughput drug screening programs (Maeda et al., 2005).
7. Electrochemical Applications in Thiol Detection
The electrochemical response of Ellman's reagent and its derivatives has been examined for developing methodologies in total thiol detection, showing its versatility and analytical utility in biochemical assays (Nekrassova et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6S/c11-8(12)4-17-7-2-1-5(10(15)16)3-6(7)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNNGBOLPPURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181269 | |
Record name | 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26759-50-2 | |
Record name | 2-[(Carboxymethyl)thio]-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26759-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026759502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(carboxymethyl)thio]-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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